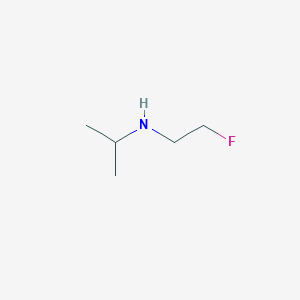![molecular formula C5H13NS B15312760 Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)
Methyl[2-(methylsulfanyl)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[2-(methylsulfanyl)propyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methylsulfanyl group attached to a propylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(methylsulfanyl)propyl]amine typically involves the reaction of 2-(methylsulfanyl)propylamine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[2-(methylsulfanyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Methyl[2-(methylsulfanyl)propyl]amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl[2-(methylsulfanyl)propyl]amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. Its sulfanyl group can undergo oxidation or reduction, leading to changes in its chemical properties and reactivity. These interactions are mediated by specific pathways and enzymes in biological systems, influencing the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A simpler amine with a single methyl group attached to the nitrogen atom.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Trimethylamine: Contains three methyl groups attached to the nitrogen atom.
Uniqueness
Methyl[2-(methylsulfanyl)propyl]amine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other amines. This functional group allows for specific interactions and reactions that are not possible with simpler amines, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H13NS |
|---|---|
Peso molecular |
119.23 g/mol |
Nombre IUPAC |
N-methyl-2-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C5H13NS/c1-5(7-3)4-6-2/h5-6H,4H2,1-3H3 |
Clave InChI |
LJHICMJIYASBOB-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


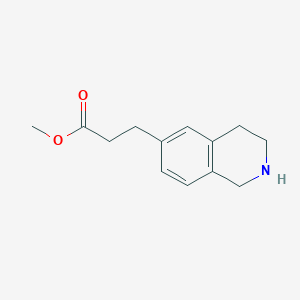
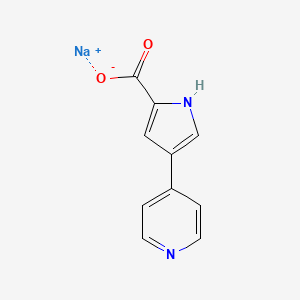
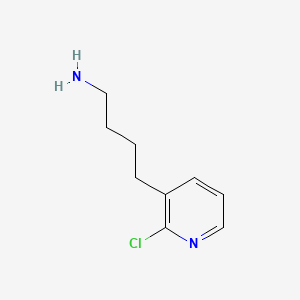


![Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one](/img/structure/B15312712.png)
![2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B15312713.png)
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride](/img/structure/B15312716.png)

![4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15312720.png)
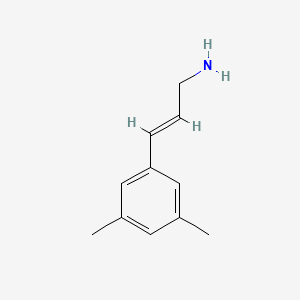
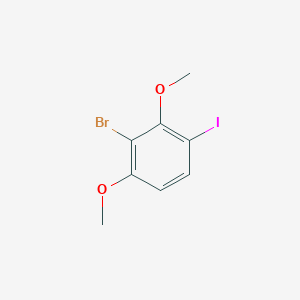
![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)
